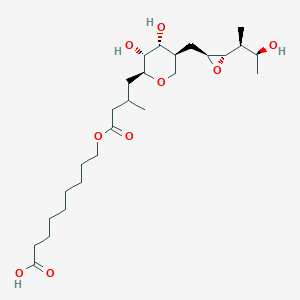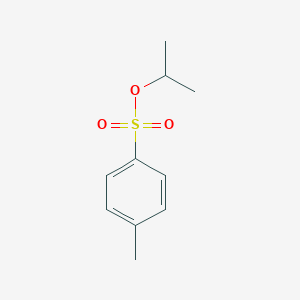
Isopropyl 4-methylbenzenesulfonate
概要
説明
Isopropyl 4-methylbenzenesulfonate, also known as this compound, is a useful research compound. Its molecular formula is C10H14O3S and its molecular weight is 214.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Vibrational Analysis and Structure
- The 4-methylbenzenesulfonate anion, a part of Isopropyl 4-methylbenzenesulfonate, was analyzed using ab initio quantum chemical methods. The study focused on its IR and Raman spectra, with theoretical predictions showing valuable insights for accurate assignment of internal vibrational modes in 4-methylbenzenesulfonate salts (Ristova, Pejov, Žugić, & Šoptrajanov, 1999).
Chemical Reactions and Synthesis
- This compound plays a role in reactions leading to the synthesis of thiazoles and thiazolo pyrimidines, as demonstrated by its reaction with aminopropanedinitrile and isothiocyanates (Freeman & Kim, 1991).
- Its use in synthesizing important intermediates like 1-vinylcyclopropyl 4-methylbenzenesulfonate, crucial for rapid and economical synthesis of alkylidenecyclopropanes, has been reported. These intermediates are significant for a variety of metal-catalyzed carbocyclization and cycloisomerization reactions (Ojo, Inglesby, Negru, & Evans, 2014).
Crystallography and Molecular Structure
- Detailed crystallographic studies have been conducted on the salt forms of this compound. For example, a study on 2-amino-6-methylpyridinium 4-methylbenzenesulfonate revealed insights into its molecular geometry and hydrogen bonding patterns (Babu, Dhavamurthy, Nizammohideen, Peramaiyan, & Mohan, 2014).
Pharmaceutical Quality Control
- In pharmaceutical research, a novel method involving ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) was developed for identifying and quantifying potential genotoxic impurities in active pharmaceutical ingredients, where this compound was one of the key components studied (Wang, Yang, Yang, Guo, Wu, Xu, & An, 2022).
Environmental Applications
- The compound has been involved in studies related to environmental chemistry. For instance, solid-phase extraction procedures for polar benzene- and naphthalenesulfonates in industrial effluents highlighted its relevance in environmental monitoring and control (Alonso, Castillo, & Barceló, 1999).
Safety and Hazards
Isopropyl 4-methylbenzenesulfonate is associated with certain hazards. It causes skin irritation (H315), may cause an allergic skin reaction (H317), and causes serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and ensuring adequate ventilation .
Relevant Papers One relevant paper discusses the use of a functional electrolyte containing propyl 4-methylbenzenesulfonate to improve the performance of LiNi 0.8 Co 0.1 Mn 0.1 O 2 (NCM811)/graphite pouch full cells .
作用機序
Target of Action
Isopropyl 4-methylbenzenesulfonate is primarily used as an intermediate in the production of pharmaceuticals . It has been found to be a competitive inhibitor of growth factor receptors . Growth factor receptors play a crucial role in cellular communication and proliferation.
Mode of Action
The compound interacts with its targets through nucleophilic attack . This means that it donates an electron pair to form a chemical bond. This interaction can lead to changes in the structure and function of the target molecule .
Biochemical Pathways
This compound is involved in reactions leading to the synthesis of thiazoles and thiazolopyrimidines. These compounds are part of a larger group of heterocyclic compounds that have various biological activities, including antimicrobial, antifungal, and anticancer properties.
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (adme) properties would likely be influenced by its chemical structure and the presence of the isopropyl group and the aromatic ring .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific biochemical pathways it affects. For instance, its role as an intermediate in the production of sorafenib, an anticancer drug, suggests that it may contribute to the inhibition of tumor cell proliferation and angiogenesis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity with fatty acids can lead to the formation of carbonyl groups . Additionally, factors such as temperature, pH, and the presence of other chemicals can affect its stability and reactivity .
生化学分析
Biochemical Properties
Isopropyl 4-methylbenzenesulfonate is known to interact with various enzymes and proteins. It reacts with nucleophiles by nucleophilic attack
Cellular Effects
It has been suggested that it may exert genotoxic effects
Molecular Mechanism
It is known to react with nucleophiles, suggesting it may interact with biomolecules through binding interactions
特性
| { "Design of the Synthesis Pathway": "The synthesis of Isopropyl 4-methylbenzenesulfonate can be achieved through the sulfonation of Isopropyl toluene followed by esterification with sulfuric acid.", "Starting Materials": ["Isopropyl toluene", "Sulfuric acid", "Sodium bisulfite", "Sodium hydroxide", "Ethanol", "Water"], "Reaction": [ "Add Isopropyl toluene to a reaction vessel", "Add sulfuric acid to the reaction vessel and stir for several hours", "Add sodium bisulfite to the reaction mixture to quench the excess sulfuric acid", "Add water to the reaction mixture to extract the Isopropyl 4-methylbenzenesulfonic acid", "Neutralize the acid with sodium hydroxide", "Add ethanol to the reaction mixture to esterify the acid", "Heat the reaction mixture under reflux for several hours", "Cool the mixture and filter the resulting Isopropyl 4-methylbenzenesulfonate" ] } | |
CAS番号 |
2307-69-9 |
分子式 |
C10H14O3S |
分子量 |
214.28 g/mol |
IUPAC名 |
(4-methylphenyl) propane-2-sulfonate |
InChI |
InChI=1S/C10H14O3S/c1-8(2)14(11,12)13-10-6-4-9(3)5-7-10/h4-8H,1-3H3 |
InChIキー |
MUTOLSSCMLECRU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(C)C |
正規SMILES |
CC1=CC=C(C=C1)OS(=O)(=O)C(C)C |
| 2307-69-9 | |
ピクトグラム |
Irritant |
同義語 |
2-Propyl tosylate; 4-Methylbenzenesulfonic Acid 1-Methylethyl Ester; Isopropyl p-Methylbenzenesulfonate; Isopropyl p-Toluenesulfonate; Toluene-4-sulfonic Acid; Isopropyl Ester; |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




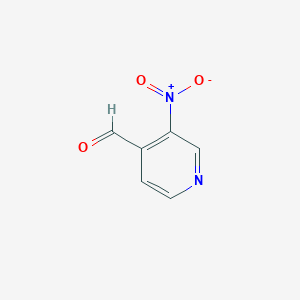
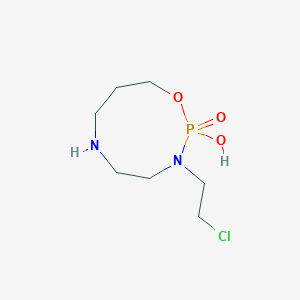
![3-[(tert-Butyldimethylsilyl)oxy]-4-methoxybenzaldehyde](/img/structure/B131337.png)
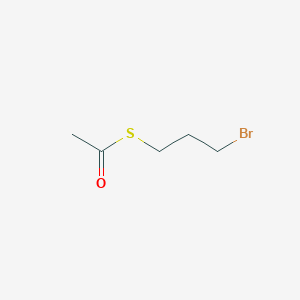
![Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate](/img/structure/B131346.png)
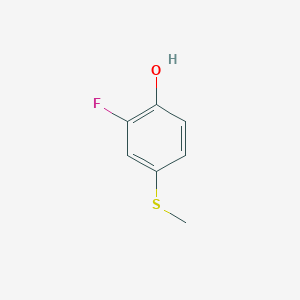


![Cyclohexanemethanol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B131361.png)

